Metolachlor esa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-5-13-8-6-7-11(2)15(13)16(12(3)9-21-4)14(17)10-22(18,19)20/h6-8,12H,5,9-10H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGKZVUEZXGYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037567 | |
| Record name | Metolachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171118-09-5 | |
| Record name | Metolachlor ESA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171118-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metolachlor ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171118095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metolachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-Ethyl-6-methyl-phenyl)-(2-methoxy-1-methyl-ethyl)-carbamoyl]-methanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOLACHLOR ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25I8391P98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Metolachlor Esa
Spatiotemporal Patterns of Metolachlor (B1676510) ESA Detection
The detection of Metolachlor ESA follows distinct patterns across different environmental settings, largely influenced by the application of its parent compound, metolachlor, in agricultural and, to a lesser extent, urban areas. epa.govusgs.gov
This compound is a common contaminant in surface water bodies. nih.gov Monitoring studies consistently find its presence in rivers, streams, and lakes, often linked to agricultural runoff. health.state.mn.usepa.gov In Minnesota, 2016 data from the Minnesota Department of Agriculture (MDA) showed that this compound was detected in 74% of surface water samples, with a maximum concentration of 4.21 micrograms per liter (µg/L). health.state.mn.us A study of Lake Greifensee in Switzerland highlighted that a significant portion of the this compound load (approximately 70%) enters the lake via groundwater recharge, with the remainder attributed to event-driven runoff, particularly after herbicide application. nih.gov The U.S. Geological Survey's (USGS) National Water-Quality Assessment (NAWQA) program has also documented the widespread occurrence of metolachlor and its degradates in surface waters, with the highest detection frequencies and concentrations found in agricultural areas. epa.gov
This compound is frequently detected in groundwater, often at higher frequencies and concentrations than the parent metolachlor. epa.govusgs.gov This is attributed to its higher mobility and persistence in the subsurface environment. epa.govepa.gov A 2023 statewide survey of private drinking wells in Wisconsin found this compound to be the most frequently detected pesticide compound, present in an estimated 36.1% of wells. wi.gov In Minnesota, the MDA detected this compound in 83% of monitoring well samples, with a maximum concentration of 16.9 µg/L. health.state.mn.us Similarly, studies in Iowa have shown that this compound is detected far more frequently than metolachlor in groundwater. usgs.govusgs.gov Research in the Luxembourg Sandstone aquifer has reported worrying concentrations of up to 1000 ng/L (1 µg/L) in tapped springs. list.lu The prevalence of this compound in groundwater highlights its potential to leach from the soil and contaminate these critical water resources. epa.govca.gov
In the soil, metolachlor biodegrades into its primary degradates, this compound and Metolachlor oxanilic acid (OA). epa.gov This transformation is primarily a result of microbial activity. epa.govscielo.br The persistence of these degradates can be significant; one study found that they persisted in agricultural soils for more than four years after the application of the parent compound. epa.gov The field dissipation half-life for metolachlor is estimated to be around 114 days. ca.gov The characteristics of the soil, such as organic content, can influence the mobility of metolachlor and its degradates, with higher organic content potentially increasing sorption and reducing leaching. epa.gov However, the degradates, particularly this compound, are generally considered to be mobile in soil. epa.govepa.gov
Quantitative Analysis of Environmental Concentrations and Detection Frequencies
Quantitative data from numerous studies underscore the prevalence of this compound in the environment, often exceeding its parent compound.
A consistent finding across various monitoring programs is that this compound is detected more frequently and often at higher concentrations than the parent metolachlor and its other major degradate, Metolachlor OA. nih.govusgs.govepa.govca.gov Data from Iowa and Illinois showed detection frequencies of 99% for ESA and 92% for OA in surface and groundwater, with concentrations exceeding the parent compound. epa.gov In a 1996 study of Iowa municipal wells, this compound was detected at or above 0.20 µg/L more than seven times as frequently as metolachlor, while Metolachlor OA was detected nearly three times as frequently. usgs.govusgs.gov Similarly, a Minnesota study found this compound in 83% of monitoring well samples, compared to 39% for Metolachlor OXA. health.state.mn.us Research in Quebec, Canada, also demonstrated that this compound and OA exhibited higher concentrations than their parent compound in surface water. researchgate.net
The following table summarizes comparative detection data from a Minnesota study:
Several factors contribute to the variability in this compound concentrations. Agricultural use is a primary driver, with higher detection frequencies observed in areas of intensive corn and soybean cultivation where metolachlor is heavily used. health.state.mn.ususgs.gov The timing and intensity of rainfall events following herbicide application significantly influence runoff and the subsequent concentrations in surface waters. scielo.br
Soil characteristics also play a crucial role. For instance, the ratio of this compound to metolachlor was found to be significantly different in the coarse soils of Suffolk County compared to finer textured soils, suggesting that coarse soils may allow for more rapid leaching of the parent compound before it can fully degrade. epa.gov Irrigation practices can also affect the movement of the herbicide and its degradates through the soil profile. ca.gov Geographic location, with its associated climate, geology, and farming practices, ultimately dictates the environmental fate and concentration of this compound. nih.govca.gov
The table below presents data on this compound concentrations in various water sources from different studies:
Environmental Fate and Transformation Pathways of Metolachlor Esa
Formation Mechanisms from Parent Metolachlor (B1676510) and S-Metolachlor (B166716)
The transformation of the parent herbicide metolachlor, and its more active S-isomer (S-metolachlor), into Metolachlor ESA is primarily a detoxification process mediated by biological systems.
Microbial activity is the principal driver for the degradation of metolachlor in the environment. epa.govnih.gov Both aerobic and anaerobic microorganisms play a crucial role in its transformation, ultimately leading to the formation of this compound. epa.gov Studies have shown that the rate of metolachlor degradation can be significantly influenced by the aeration status of the soil.
Under aerobic conditions, organisms closely related to Bacillus spp. have been implicated in the mineralization of metolachlor. nih.gov In anaerobic environments, members of the Acidobacteria phylum are believed to be responsible for this process. nih.gov Research indicates that degradation and mineralization of metolachlor are often enhanced under anaerobic conditions compared to aerobic ones. mdpi.comresearchgate.net This is supported by findings that the half-life of metolachlor is generally lower in anaerobic soil environments. mdpi.com The transformation by these diverse microbial communities is a critical first step in the pathway that produces the more mobile and persistent ESA and oxanilic acid (OA) degradates. epa.govresearchgate.net
At the cellular level, the detoxification of metolachlor is largely carried out through enzymatic reactions. Glutathione (B108866) S-transferases (GSTs) are key enzymes in this process. nih.govresearchgate.net GSTs catalyze the conjugation of glutathione (GSH), a cellular antioxidant, to the metolachlor molecule. nih.govmdpi.com This reaction is a critical step in the detoxification pathway for chloroacetanilide herbicides in various organisms, including tolerant plants like maize. nih.govusgs.gov
The GST-mediated conjugation effectively dechlorinates the herbicide, reducing its phytotoxicity. nih.gov The rate of this metabolic activity can determine the level of tolerance an organism has to metolachlor. For instance, higher levels of GST gene expression and corresponding enzyme activity lead to faster herbicide detoxification and greater tolerance in certain maize cultivars. nih.govresearchgate.net The addition of GST inhibitors has been shown to reduce the metabolism of metolachlor, confirming the central role of these enzymes in its transformation. nih.gov
The formation of this compound follows a defined biochemical pathway that begins with dechlorination. The process is initiated by the displacement of the chlorine atom from the metolachlor molecule by glutathione, a reaction catalyzed by GSTs. epa.gov This initial step forms a glutathione conjugate of the herbicide.
This conjugate is not the final product but an intermediate that undergoes further metabolism. The glutathione moiety is enzymatically cleaved and modified, ultimately leading to the addition of a sulfonic acid functional group. researchgate.net This multi-step process transforms the relatively non-polar parent herbicide into the more water-soluble and polar this compound metabolite. researchgate.netusgs.gov The identification of this compound in soil confirms that this glutathione conjugation pathway is a common and significant detoxification route for metolachlor and other chloroacetanilide herbicides. usgs.gov
Persistence and Dissipation Kinetics of this compound in Environmental Compartments
Once formed, this compound exhibits its own distinct behavior in the environment. Its persistence and movement are different from the parent compound, largely due to its increased polarity and water solubility.
While the parent compound metolachlor has a reported soil half-life ranging from 15 to 70 days, its degradates, including this compound, can be significantly more persistent. epa.govresearchgate.net Studies have found that this compound can persist in agricultural soils for more than four years after the initial application of metolachlor. epa.gov
The dissipation of this compound in soil and water follows first-order kinetics. mdpi.comresearchgate.net However, obtaining precise half-life values for the metabolite itself is complex, as its concentration in the environment is a function of both its formation rate from the parent compound and its own degradation rate. The U.S. Environmental Protection Agency (EPA) has estimated aerobic soil metabolism half-lives for this compound by analyzing the decline phase of its concentration in specific studies. epa.gov In aquatic systems, the formation of this compound has been observed to prevail under continuous-flow, oxygenated conditions in wetlands. nih.gov
Reported Half-Life (DT₅₀) of Parent Metolachlor in Different Environments
| Environment | Condition | Reported Half-Life (Days) | Reference |
|---|---|---|---|
| Soil | Field Experiments | 67 - 122 | epa.gov |
| Sandy Loam Soil | Aerobic | 67 | epa.gov |
| Sandy Loam Soil | Anaerobic | 81 | epa.gov |
| Various Soils | Anaerobic | 65 - 79 | mdpi.com |
| Various Soils | Aerobic | 117 - 154 | mdpi.com |
| Soil (0-20 cm) | Field Study | 21.66 | mdpi.com |
| Water | Aerobic | 47 | epa.gov |
| Water | Anaerobic | 78 | epa.gov |
| Lake Water | Summer Conditions | 11 | epa.gov |
Note: The table above refers to the parent compound, as specific half-life data for the this compound metabolite is limited. The metabolite is noted for its high persistence, often exceeding that of metolachlor. epa.gov
The persistence of this compound in soil is governed by a combination of the soil's physical and chemical properties. Because this compound is more water-soluble and less sorptive than its parent compound, it is more mobile in the soil profile. nih.gov This is reflected in its lower soil organic carbon-water (B12546825) partitioning coefficient (Koc) compared to metolachlor. researchgate.netnih.gov
Key soil characteristics influencing persistence include:
Organic Carbon and Clay Content : For the parent compound, sorption is positively correlated with organic matter and clay content, which reduces its availability for degradation and leaching. scielo.br While this compound sorbs less to soil particles, higher organic matter can enhance microbial biomass and activity, potentially increasing its degradation rate. researchgate.net However, the increased mobility of ESA means it can be transported to deeper soil layers (75-90 cm), where microbial activity may be lower and persistence consequently longer. researchgate.netnih.gov
Microbial Population Dynamics : The presence of robust and adapted microbial communities is essential for the degradation of both metolachlor and its metabolites. nih.govmdpi.com The rate of degradation is directly linked to the health and activity of these populations.
Redox Conditions : The aeration status of the soil significantly impacts degradation pathways. Anaerobic (saturated) conditions tend to promote faster degradation of the parent metolachlor. mdpi.comawsjournal.org The formation of different metabolites can also be influenced by redox potential, with ESA formation being more prevalent in oxic, continuous-flow water systems. nih.gov
Influence of Soil Characteristics on Metolachlor/Metolachlor ESA Persistence
| Soil Characteristic | Influence on Persistence | Mechanism | Reference |
|---|---|---|---|
| Organic Carbon Content | Complex; Can increase or decrease | Increases sorption (less available for degradation) but also supports higher microbial activity. ESA is less affected by sorption. | mdpi.comresearchgate.netscielo.br |
| Clay Composition | Increases persistence of parent compound | Increases sorption of metolachlor, reducing bioavailability. | scielo.br |
| Microbial Population | Decreases persistence | Primary mechanism for degradation of both parent and ESA metabolite. | epa.govnih.gov |
| Redox Conditions (Moisture) | Decreases persistence under anaerobic/saturated conditions | Anaerobic degradation pathways for the parent compound are often faster than aerobic ones. | mdpi.comawsjournal.org |
Transport Dynamics and Mobility within Environmental Systems of this compound
Metolachlor ethanesulfonic acid (this compound or MESA) is a major degradation product of the widely used herbicide metolachlor. health.state.mn.usscielo.br Its environmental transport and mobility are of significant interest due to its persistence and frequent detection in water resources. health.state.mn.usepa.gov The physicochemical properties of this compound, particularly its higher water solubility and lower tendency to adsorb to soil compared to its parent compound, govern its movement through various environmental compartments. epa.govnih.gov
Leaching Potential and Mechanisms for Groundwater Recharge
This compound exhibits a high potential for leaching through the soil profile and recharging groundwater systems. nih.govca.gov This high mobility is primarily attributed to its chemical structure, which results in weaker adsorption to soil particles compared to the parent metolachlor. nih.gov The Log Koc value, a measure of a chemical's tendency to bind to organic carbon in soil, is significantly lower for this compound (2.29) than for metolachlor (3.01), indicating a lower affinity for soil organic matter and thus greater mobility in the soil solution. nih.gov
Once formed in the topsoil layers, this compound is readily transported downwards with infiltrating water. nih.gov Studies have shown that while the parent herbicide is often not detected at deeper soil layers, ESA metabolites can be transported to depths of 75-90 cm or more. nih.gov This persistence and mobility contribute to its widespread detection in groundwater. health.state.mn.usepa.gov For instance, monitoring in Minnesota found this compound in 83% of monitoring well samples, with concentrations reaching up to 16.9 µg/L. health.state.mn.us Similarly, a review of data from California between 2001 and 2015 showed detections in 62 well water samples at concentrations as high as 20.2 ppb. ca.gov These findings underscore the compound's significant potential to contaminate groundwater resources following the agricultural application of metolachlor. nih.govepa.govca.gov The metabolites are not only mobile but also persist in groundwater, where microbial degradation appears to be limited. epa.gov
| Location/Study | Sample Type | Detection Frequency | Maximum Concentration |
| Minnesota health.state.mn.us | Monitoring Wells | 83% | 16.9 µg/L |
| Minnesota health.state.mn.us | Community Public Water Supply Wells | 63% (68 of 108) | 3.69 µg/L |
| California (2001-2015) ca.gov | Well Water | Detected in 62 samples | 20.2 ppb (µg/L) |
| Central New York epa.gov | Tile Drains | - | 23.4 µg/L |
Surface Runoff and Lateral Transport to Aquatic Receptors
This compound is frequently detected in surface water bodies, transported from agricultural fields through a combination of surface runoff and groundwater discharge. health.state.mn.usacs.org However, its transport dynamics differ significantly from the parent compound. While metolachlor concentrations in streams are often linked to event-driven runoff immediately following application, this compound exhibits high baseflow concentrations, suggesting a more persistent input pathway. nih.gov
A study of Lake Greifensee in Switzerland estimated that 70% of the annual load of this compound to the lake was attributable to groundwater recharge, which then enters the surface water as baseflow. nih.gov In contrast, 50-80% of the parent metolachlor's load was linked to direct surface runoff events. nih.gov This indicates that contaminated groundwater is a primary and continuous source of this compound for aquatic ecosystems. acs.org
Concentrations of this compound in surface waters and agricultural drainage systems are consistently higher than those of the parent compound. acs.orgusgs.gov In central New York, water samples from tile drains under cultivated fields showed this compound concentrations ranging from 3.27 to 23.4 µg/L, which was 200 to 1800 times higher than the detected concentrations of metolachlor. usgs.gov In the receiving stream, this compound was detected at concentrations 2 to 45 times higher than its parent compound, further illustrating its prevalence and persistence in aquatic systems. usgs.gov
Role of Preferential Flow Paths and Macropore Dynamics in Transport
The transport of this compound through the soil can be significantly accelerated by preferential flow. mdpi.com Preferential flow occurs when water and dissolved solutes move through a small fraction of the soil volume via macropores, such as cracks, root channels, and animal burrows, bypassing the bulk of the soil matrix. myu-group.co.jpmdpi.com This process is a critical mechanism for the rapid transport of contaminants from the soil surface to deeper layers and potentially to groundwater. mdpi.com
For chloroacetamide herbicides like metolachlor and its metabolites, preferential flow can lead to deeper and faster leaching than would be predicted by considering matrix flow alone. mdpi.com Although direct studies on this compound are limited, research on the parent S-metolachlor has shown that preferential flow can result in high mobility and leaching, even in soils where moderate adsorption would be expected to limit movement. mdpi.com Given that this compound is more water-soluble and less adsorptive than its parent, it is highly probable that its transport is also enhanced by these macropore dynamics. nih.gov The presence of these pathways allows this compound to be rapidly flushed through the soil profile following rainfall or irrigation events, reducing its contact time with the soil matrix where degradation or further adsorption could occur. mdpi.com
Adsorption and Desorption Behavior in Soil and Sediments
The mobility of this compound is fundamentally linked to its low adsorption and relatively high desorption from soil and sediment particles. nih.govsemanticscholar.org Adsorption is primarily influenced by the organic carbon content of the soil. nih.govresearchgate.net However, compared to its parent compound, this compound shows a significantly lower affinity for soil organic matter. researchgate.net
Studies measuring sorption coefficients have quantified this difference. The organic carbon-water partitioning coefficient (Koc) for this compound is approximately 14-17 L/kg, which is substantially lower than the Koc for metolachlor, which is around 180-200 L/kg. msstate.edu One study found that sorption coefficients for ESA were at least 79% lower than for metolachlor in both cultivated and vegetated filter strip soils. semanticscholar.orgresearchgate.net This weak binding allows the compound to remain predominantly in the dissolved phase within the soil pore water, making it highly susceptible to transport by leaching and runoff. nih.govresearchgate.net
Desorption studies also indicate high mobility. Soils that adsorb more metolachlor also tend to desorb less of it, a phenomenon known as hysteresis. nih.gov Conversely, the weak initial adsorption of this compound suggests that it can be more easily desorbed back into the soil solution, further contributing to its environmental mobility and persistence in the aqueous phase. semanticscholar.org
| Compound | Log Koc | Koc (L/kg) | Interpretation |
| Metolachlor | 3.01 nih.gov | ~200 msstate.edu | Moderate adsorption, less mobile |
| This compound | 2.29 nih.gov | 14 msstate.edu | Low adsorption, highly mobile |
Ecotoxicological Assessment of Metolachlor Esa
Impacts on Aquatic Ecosystem Components
Metolachlor (B1676510) ethanesulfonic acid (Metolachlor-ESA) is a major degradation product of the widely used herbicide metolachlor. epa.govpsu.edu While the parent compound has been the primary focus of many ecotoxicological studies, the environmental impact of its degradates, such as Metolachlor-ESA, is of growing concern due to their persistence and frequent detection in surface and groundwater. psu.eduregulations.gov
Toxicity to Aquatic Plants and Algae
Metolachlor-ESA generally exhibits lower toxicity to aquatic plants and algae compared to its parent compound, metolachlor. health.state.mn.us Studies have shown that metolachlor is toxic to some aquatic plants, including green algae and floating vascular plants. psu.edu For instance, the parent compound, S-metolachlor (B166716), has a 96-hour median effective concentration (EC50) for the green alga Selenastrum capricornutum (now known as Raphidocelis subcapitata) of 0.0080 mg/L. regulations.gov In contrast, the EC50 for Metolachlor-ESA on the same species is greater than 99.45 mg/L, indicating significantly lower toxicity. regulations.gov Similarly, for the aquatic vascular plant Lemna, the EC50 for S-metolachlor is 0.021 mg/L, while for Metolachlor-ESA it is 43 mg/L. regulations.gov One study noted that five transformation products of metolachlor, likely including ESA, showed no toxic effects on three tested aquatic plant and algae species at concentrations up to 10 mg/L. publications.gc.ca
Table 1: Comparative Toxicity of S-Metolachlor and Metolachlor-ESA to Aquatic Plants
| Species | Endpoint | S-Metolachlor (mg/L) | Metolachlor-ESA (mg/L) |
|---|---|---|---|
| Green alga (Raphidocelis subcapitata) | EC50 | 0.0080 | >99.45 |
| Aquatic vascular plant (Lemna sp.) | EC50 | 0.021 | 43 |
Data sourced from a 2014 Registration Review Problem Formulation by the EPA. regulations.gov
Effects on Various Fish Species and Life Stages
Available data indicates that Metolachlor-ESA is slightly toxic to fish. An acute toxicity study on rainbow trout (Oncorhynchus mykiss) determined the 96-hour median lethal concentration (LC50) for Metolachlor-ESA to be 48 mg/L. epa.gov Sub-lethal effects, such as erratic swimming, loss of equilibrium, and pigmentation changes, were observed at concentrations where mortality occurred. epa.gov In comparison, the parent compound, metolachlor, is considered slightly to moderately toxic to freshwater fish, with LC50 values ranging from 3.2 mg/L to 15.0 mg/L for various species. epa.gov For S-metolachlor, the LC50 for bluegill sunfish (Lepomis macrochirus) is 3.2 mg/L, and for rainbow trout, it is 11.9 mg/L. epa.gov Chronic studies on the parent compound have shown effects on the early life stages of fish, such as reductions in larval fish dry weight. epa.gov While specific chronic toxicity data for Metolachlor-ESA on fish is limited, the acute data suggests it is less toxic than the parent compound.
Table 2: Acute Toxicity of Metolachlor and its Degradates to Fish
| Compound | Species | LC50 (mg/L) | Toxicity Classification |
|---|---|---|---|
| Metolachlor-ESA | Rainbow trout (Oncorhynchus mykiss) | 48 | Slightly toxic |
| S-Metolachlor | Bluegill sunfish (Lepomis macrochirus) | 3.2 | Moderately toxic |
| S-Metolachlor | Rainbow trout (Oncorhynchus mykiss) | 11.9 | Slightly toxic |
Data sourced from EPA and registrant-submitted studies. epa.govepa.gov
Responses of Aquatic Invertebrates (e.g., Daphnia magna, Mysidopsis bahia)
**Table 3: Acute Toxicity of Metolachlor and its Degradates to *Daphnia magna***
| Compound | 48-hour EC50 (mg/L) | Toxicity Classification |
|---|---|---|
| Metolachlor-ESA | >108 | Practically non-toxic |
| Metolachlor-OA | 15.4 | Slightly toxic |
| S-Metolachlor | 26 | Slightly toxic |
Data sourced from registrant-submitted studies. regulations.govepa.gov
Acute and Chronic Ecotoxicity Studies and Endpoints
Ecotoxicity studies for Metolachlor-ESA have established various endpoints. For acute toxicity, the primary endpoint for fish is the LC50, which for rainbow trout is 48 mg/L. epa.gov For aquatic invertebrates like Daphnia magna, the acute endpoint is the EC50 for immobilization, which is >108 mg/L. regulations.govepa.gov For aquatic plants, the acute endpoint is the EC50 for growth inhibition, which for Lemna is 43 mg/L. regulations.gov
Chronic toxicity data for Metolachlor-ESA is less comprehensive than for the parent compound. The No Observed Adverse Effect Concentration (NOAEC) is a key endpoint in chronic studies. For Metolachlor-ESA, the NOAEC for Daphnia magna is 108 mg/L in an acute study, which was the highest concentration tested. regulations.gov For aquatic plants, the NOAEC for Lemna is 4.0 mg/L and for the green alga Raphidocelis subcapitata it is 99.45 mg/L. regulations.gov For comparison, chronic studies on the parent S-metolachlor have established a NOAEC of 4.9 mg/L for Daphnia magna based on length and a NOAEC of 0.13 mg/L for the mysid shrimp based on female growth. epa.gov
Impacts on Terrestrial and Microbial Ecosystems
Effects on Soil Microbial Community Structure and Function
The impact of metolachlor and its degradates on soil microbial communities is complex, with studies showing varied effects. Microbial degradation is a key factor in the dissipation of S-metolachlor in soil. researchgate.net
Conversely, other studies suggest that S-metolachlor may have a stimulatory effect on soil microbes. A study on flue-cured tobacco fields found that S-metolachlor application led to an increase in both bacterial and fungal diversity and richness after 60 days. nyxxb.cn This study also observed an enhanced microbial utilization of various carbon sources, suggesting a stimulation of microbial growth rather than an inhibitory effect. nyxxb.cn
Another study found that while metolachlor application could reduce soil microbial biodiversity, the presence of phytoremediating plants, particularly Medicago sativa (alfalfa), helped mitigate these negative effects by promoting greater richness and distribution of microbial species. mdpi.com
Research on the specific impact of Metolachlor-ESA on denitrification in groundwater found that it inhibited the process by 65% at a concentration of 10 µg/L, affecting the reduction of nitrate (B79036) to nitrite. nih.gov This suggests an impact on the protein level of denitrifying bacteria rather than on their abundance. nih.gov In contrast, the parent S-metolachlor showed little to no impact on denitrification in the same study. nih.gov
Influence on Specific Biogeochemical Processes (e.g., Denitrification Activity)
Metolachlor ESA can exert a notable influence on key biogeochemical processes, particularly denitrification in groundwater microbial communities. Research has shown that while the parent compound, S-metolachlor, has little to no impact on denitrification, its ESA metabolite can significantly inhibit this process. nih.govfrontiersin.orgresearchgate.net In laboratory experiments monitoring nitrate-contaminated groundwater communities, this compound at a concentration of 10 μg/L was found to inhibit denitrification activity by 65%. nih.govfrontiersin.orgresearchgate.netpulsus.com This inhibitory effect specifically targets the reduction of nitrate to nitrite. nih.govpulsus.comdntb.gov.ua
Table 1: Effect of Metolachlor and its ESA Metabolite on Denitrification Rate An interactive data table summarizing the inhibitory effects of S-Metolachlor and this compound on nitrate reduction rates based on laboratory studies.
| Compound | Concentration (µg/L) | Average Inhibition of Nitrate Reduction | Source |
|---|---|---|---|
| S-Metolachlor | 2 | Little to no impact | nih.gov, frontiersin.org |
| S-Metolachlor | 10 | Little to no impact | nih.gov, frontiersin.org |
| This compound | 2 | Little to no impact | frontiersin.org |
| This compound | 10 | ~65% | nih.gov, frontiersin.org, pulsus.com, researchgate.net |
Assessment of Terrestrial Non-target Organisms
The direct ecotoxicological data on the effects of this compound on terrestrial non-target organisms are limited. However, available information indicates a moderate concern for some soil-dwelling invertebrates. For instance, one assessment flags a moderate chronic ecotoxicity alert for earthworms exposed to this compound. herts.ac.uk
While specific studies on this compound are scarce, research on the parent compound provides context for potential risks. Studies on Eisenia fetida earthworms have shown that the racemic mixture of metolachlor can have a higher toxic effect on avoidance behavior and enzyme activity compared to the S-metolachlor enantiomer alone. mdpi.com Furthermore, the parent metolachlor has been shown to enhance the toxicity of certain insecticides in earthworms, indicating a potential for complex interactions in the soil environment. nih.gov Although these findings relate to the parent compound, they underscore the importance of assessing the impact of its persistent metabolites, like ESA, on crucial soil organisms. mdpi.comresearchgate.net Concerns have been raised about the unaddressed risks of S-metolachlor to earthworms and the potential for secondary poisoning in mammals that consume them. ecojustice.canih.gov
Comparative Ecotoxicity with Parent Metolachlor and Other Metabolites
When comparing the ecotoxicity of this compound to its parent compound, a general pattern emerges where the ESA metabolite is often, but not always, less toxic. epa.gov The transformation of metolachlor to its ESA and oxanilic acid (OA) metabolites involves the removal and replacement of a chlorine atom, which is associated with a reduction in toxic potency for many endpoints. epa.gov This is supported by findings that this compound and OA appear to be less toxic than the parent compound in repeated-dosing studies. epa.gov
For aquatic organisms, the difference in toxicity can be significant. The toxicity of metolachlor-ESA to aquatic invertebrates is approximately an order of magnitude lower than that of the parent metolachlor. epa.gov Similarly, studies on oyster embryos revealed that this compound was less embryotoxic and genotoxic than its parent compound. researchgate.net
Differences in Toxicological Potency and Critical Effects
The toxicological potency of this compound is consistently reported as being less than that of the parent metolachlor across several key endpoints. epa.gov For example, in subchronic studies with rats, this compound did not induce any observable liver effects, whereas the parent compound is known to target the liver. epa.govca.gov The available data indicate that the metabolites are less toxic than the parent metolachlor and s-metolachlor based on subchronic studies in rats and dogs and developmental studies in rats. epa.gov
However, the critical effects can differ significantly, as demonstrated by the influence on biogeochemical processes. While this compound is less potent in terms of direct organismal toxicity, it has a much stronger and more critical negative effect on denitrification than the parent S-metolachlor, which shows very little impact. nih.govresearchgate.netnih.gov This highlights a crucial aspect of metabolite risk assessment: a reduction in general toxicity does not preclude the possibility of a significant, specific effect on a vital environmental function.
Table 2: Comparative Toxicity of Metolachlor vs. This compound An interactive data table comparing the toxicological profiles and critical effects of the parent compound and its ESA metabolite.
| Organism/Process | Endpoint | Parent Metolachlor | This compound | Source |
|---|---|---|---|---|
| Rats (subchronic) | Liver Effects | Target organ, causes tumors with chronic exposure | No observable effects | epa.gov, ca.gov |
| Aquatic Invertebrates | Acute Toxicity | Moderately toxic | ~10x less toxic than parent | epa.gov |
| Oyster Embryos | Embryotoxicity & Genotoxicity | More toxic | Less toxic than parent | researchgate.net |
| Groundwater Microbes | Denitrification Inhibition | Little to no impact | 65% inhibition at 10 µg/L | nih.gov, researchgate.net, nih.gov |
Considerations for Mixture Toxicity and Synergistic/Antagonistic Effects in Environmental Systems
In natural environments, organisms are exposed to a complex mixture of chemicals rather than single compounds. The parent compound, S-metolachlor, has been shown to participate in synergistic and antagonistic interactions. For example, studies have revealed that S-metolachlor can act synergistically with certain pharmaceuticals, increasing toxicity to the bacterium Aliivibrio fischeri. mdpi.com When mixed with other herbicides or the metabolite of atrazine, S-metolachlor has demonstrated additive, synergistic, or antagonistic effects depending on the specific concentrations and the organism being tested. researchgate.netresearchgate.net Metolachlor may also potentiate the toxicity of certain insecticides to earthworms. nih.gov
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Metolachlor | 4169 |
| S-Metolachlor | 71556 |
| This compound | 155594 |
| Metolachlor OA | 155823 |
| Alachlor | 2050 |
| Atrazine | 2256 |
| Propiconazole | 4949 |
Human Exposure and Health Risk Assessment of Metolachlor Esa
Exposure Assessment from Contaminated Water Sources
Monitoring studies across the United States and in other countries have consistently detected Metolachlor (B1676510) ESA in both surface and groundwater, often at higher frequencies and concentrations than the parent compound, metolachlor. epa.govepa.govpsu.edu
In Minnesota, a 2016 study by the Minnesota Department of Agriculture (MDA) found Metolachlor ESA in 74% of surface water samples, with a maximum concentration of 4.21 µg/L. health.state.mn.us In the same state, groundwater monitoring wells showed an 83% detection rate for this compound, with a maximum concentration of 16.9 µg/L. health.state.mn.us A 2015 study of community public water supply wells in Minnesota detected this compound in 68 out of 108 source water samples, with a maximum concentration of 3.69 µg/L. health.state.mn.us
Data from Iowa and Illinois also indicate widespread detection. In these states, this compound was found in 99% of surface and groundwater samples, at concentrations that exceeded the parent metolachlor. epa.govepa.gov A study of 355 water samples from 12 stream sites in Eastern Iowa between 1996 and 1998 reported the presence of this compound in 99.7% of samples, based on a reporting limit of 0.20 µg/L. psu.edu
In California, between 2001 and 2015, detections of this compound in 62 well water samples ranged from 0.05 to 20.2 ppb (µg/L). ca.gov A national study of well water in the U.S. detected metolachlor (the parent compound) in 1% of over six million wells, at concentrations between 0.1 and 1.0 ppb, suggesting the potential for degradate presence as well. psu.edu
A study in France found that this compound was one of the most frequently quantified pesticide-related compounds in both raw and drinking water, with detections in over 50% of samples and a maximum concentration in drinking water of 3.1 µg/L. nih.gov
The following table summarizes detected concentrations of this compound from various monitoring programs:
In addition to monitoring data, regulatory agencies use predictive models to estimate potential concentrations of pesticides and their degradates in drinking water. These Estimated Drinking Water Concentrations (EDWCs) are used in risk assessments. For S-metolachlor (B166716) and its degradates, including ESA, the U.S. Environmental Protection Agency (EPA) has utilized models such as the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) and the Screening Concentration in Ground Water (SCI-GROW) model for surface and groundwater, respectively. regulations.govfederalregister.gov The FIRST model has also been used for Tier 1 estimations. epa.gov
These models incorporate factors like application rates, environmental fate properties, and soil characteristics to predict concentrations. For instance, FIRST modeling estimated that the peak annual concentration of this compound in surface water following ground application to turf could reach 64.2 µg/L. epa.gov
The EPA's drinking water assessments have considered the combined residues of S-metolachlor and its degradates of concern. publications.gc.ca Based on modeling and monitoring data, total EDWCs for peak and average surface water concentrations, including the parent compound and its ESA and oxanilic acid (OA) degradates, have been estimated at 219 ppb and 119 ppb, respectively. federalregister.gov
It's important to note that EDWCs are conservative estimates designed to be protective of public health. For a proposed new use of S-metolachlor on sugarcane, it was determined that the EDWCs would not be higher than those previously established for corn and cotton, due to lower application rates and faster degradation indicated by new data. regulations.gov
Toxicological Profile and Health Endpoints
The toxicological database for this compound is more limited than that for its parent compound, S-metolachlor. ca.gov However, available studies provide insights into its potential health effects.
Subchronic oral toxicity studies have been conducted on this compound in rats and dogs. In a 3-month study with beagle dogs, the critical effects observed were increased liver weight and elevated serum liver enzymes. health.state.mn.us A No-Observed-Adverse-Effect-Level (NOAEL) of 500 mg/kg-day was identified from this study. health.state.mn.us Three-month oral subchronic studies in both rats and dogs showed some evidence of liver toxicity, which is a common effect also seen with the parent compound. ca.gov In these studies, this compound demonstrated lower toxicity than metolachlor/S-metolachlor. ca.gov
A developmental toxicity study in rats showed no treatment-related effects on pregnant animals or fetuses at the highest dose tested (1,000 mg/kg/day). health.state.mn.usepa.gov Similarly, a two-generation reproduction study in rats with the parent compound, metolachlor, showed no evidence of parental or reproductive toxicity. regulations.govfederalregister.gov
Chronic toxicity studies were primarily conducted on the parent compound, metolachlor. The most common effect observed in long-term exposure studies in mice, rats, and dogs was a reduction in body weight. ca.gov In rats, increased liver weights and microscopic liver lesions were also noted. ca.gov
Based on toxicological data, various health agencies have established health-based guidance values for this compound in drinking water.
The Minnesota Department of Health (MDH) has derived Non-Cancer Health Risk Limits (nHRLs) for this compound. health.state.mn.us
Subchronic nHRL: 7,000 µg/L. This was calculated using a reference dose (RfD) of 2.7 mg/kg-day, derived from a subchronic dog study. health.state.mn.us
Chronic nHRL: 1,000 µg/L. This value is based on a chronic RfD of 0.27 mg/kg-day, also determined from the subchronic dog study with the application of an additional uncertainty factor. health.state.mn.us
The California Department of Pesticide Regulation (DPR) has calculated a Human Health Reference Level (HHRL) for the combined residues of metolachlor/S-metolachlor and its degradates, including ESA. ca.gov
DPR Groundwater HHRL: 1,368 µg/L. This level is considered protective against health risks for all subpopulations, including sensitive ones. ca.gov This HHRL was calculated using the U.S. EPA's chronic RfD for metolachlor (0.26 mg/kg/day) and drinking water intake rates for non-nursing infants. ca.gov
These values are used as benchmarks to assess the potential health significance of detected concentrations in drinking water.
The following table summarizes the health-based guidance values for this compound:
In deriving health-based guidance values, regulatory agencies apply uncertainty factors (UFs) to account for gaps in toxicological data and to ensure the protection of sensitive populations.
For this compound, the MDH applied a total uncertainty factor of 100 to derive the subchronic nHRL. This included a 3-fold factor for interspecies differences (toxicodynamics), a 10-fold factor for intraspecies variability, and a 3-fold factor for database uncertainty. health.state.mn.us The database uncertainty factor was specifically included due to the lack of a two-generation reproductive study for this compound itself, even though such a study exists for the parent compound. health.state.mn.us For the chronic nHRL, a total uncertainty factor of 1,000 was used, incorporating an additional 10-fold factor to extrapolate from a subchronic to a chronic exposure duration. health.state.mn.us
The U.S. EPA typically applies a standard uncertainty factor of 100 (10x for interspecies extrapolation and 10x for intraspecies variation) for oral exposure risk assessments when a complete database is available. regulations.gov For S-metolachlor, an additional 10x database uncertainty factor has been applied to inhalation risk assessments due to a missing route-specific study. regulations.gov The FQPA (Food Quality Protection Act) safety factor, which provides additional protection for infants and children, was reduced to 1x for S-metolachlor, as there were no residual uncertainties regarding pre- and/or postnatal toxicity. regulations.govfederalregister.gov
The application of these uncertainty factors is a critical component of risk characterization, ensuring that the derived health reference levels are conservative and protective of public health in the face of scientific uncertainty.
Regulatory Frameworks and Guidelines for Human Health Protection
Cumulative Risk Assessment Considerations for Related Compounds
Cumulative risk assessment evaluates the combined health effects from exposure to multiple chemicals that act by a common mechanism of toxicity. This approach is mandated in the United States by the Food Quality Protection Act (FQPA) for the regulation of pesticides. nih.gov Metolachlor and its metabolite, this compound, are part of the chloroacetanilide class of herbicides, which the U.S. EPA has identified as a common mechanism group. govinfo.govepa.gov
The EPA's cumulative risk assessment for chloroacetanilides focuses on their shared ability to cause nasal turbinate tumors in laboratory animals. govinfo.gov This group includes pesticides such as acetochlor (B104951) and alachlor. govinfo.gov Through its assessments, the EPA has concluded that the cumulative risk from registered uses of chloroacetanilide pesticides is below the agency's level of concern. govinfo.govepa.gov
When regulatory agencies assess the safety of S-metolachlor, the potential for cumulative exposure from its various metabolites is a key consideration. The EPA's aggregate risk assessments for S-metolachlor explicitly include the contribution of metabolites like ESA and OXA from drinking water. federalregister.govfederalregister.gov This ensures that the total potential risk from the parent compound and its related degradates is accounted for in the safety determination.
Similarly, other regulatory bodies have adopted approaches that consider the combined effects of metolachlor and its degradates.
Health Canada's Pest Management Regulatory Agency (PMRA) uses a residue definition for its drinking water risk assessment that combines S-metolachlor with its metabolites ESA, OXA, and others, expressing the total as S-metolachlor equivalents. publications.gc.ca
California's Department of Pesticide Regulation (DPR) recommends that because this compound, OXA, and other degradates are structurally similar to the parent compound, their residues should be summed together during risk assessment. ca.gov This approach is based on the assumption of equivalent toxicity. ca.gov
The principle of cumulative risk assessment acknowledges that individuals are not exposed to single chemicals in isolation. For compounds like this compound, which co-occur in the environment with the parent herbicide and other related metabolites, this framework provides a more comprehensive evaluation of potential human health risks. nih.govepa.gov
Analytical Methodologies for Environmental Monitoring of Metolachlor Esa
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to isolate Metolachlor (B1676510) ESA from environmental media and remove interfering substances prior to analysis. The choice of technique depends largely on the sample matrix.
Solid Phase Extraction (SPE) is a widely employed technique for the extraction and concentration of Metolachlor ESA from aqueous samples and soil extracts. nemi.govca.govca.gov The general principle involves passing a liquid sample through a solid sorbent material that retains the analyte. nemi.gov Interfering compounds can be washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. nemi.gov
For water samples, various SPE cartridges are utilized. The U.S. Geological Survey (USGS) and other agencies have developed methods using C18 (octadecyl-bonded silica) columns. usgs.gov In one method, after a filtered water sample is passed through a C18 column, the column is rinsed with ethyl acetate (B1210297) to remove interferences before eluting the this compound with methanol. usgs.gov Other commonly used sorbents include polymer-based materials like Oasis HLB (Hydrophilic-Lipophilic Balance) and nonporous graphitized carbon. ca.govca.govenvirotech-online.com For instance, a method for well water analysis uses a 50 mL sample passed through an Oasis HLB cartridge, which is then eluted with methanol. ca.govca.gov Similarly, EPA Method 535, for determining acetamide (B32628) degradates in drinking water, uses SPE with graphitized carbon cartridges. nemi.gov
For soil samples, SPE is typically used as a clean-up step after an initial extraction. researchgate.netnih.gov After extracting the analytes from the soil using a solvent mixture, the resulting extract is passed through an SPE cartridge, often a C18 column, to separate the metabolites like this compound from the parent compound and other matrix components. researchgate.netnih.govoregonstate.edu
Table 1: Comparison of SPE Sorbents for this compound Extraction
| Sorbent Type | Common Matrix | Elution Solvent(s) | Method Reference |
|---|---|---|---|
| C18 (Octadecyl) | Water, Soil Extract | Methanol, Ethyl Acetate | USGS usgs.govoregonstate.edu |
| Oasis HLB | Water (Well/Groundwater) | Methanol | California Department of Pesticide Regulation ca.govca.gov |
Microwave-Assisted Extraction (MAE) is an efficient technique for extracting analytes from solid matrices like soil. researchgate.net It utilizes microwave energy to heat the solvent and soil sample, which accelerates the extraction process, reduces solvent consumption, and shortens extraction times compared to traditional methods like flask shaking. researchgate.netnih.gov
A validated method for the combined analysis of metolachlor and its metabolites, including this compound, in soils involves using MAE. researchgate.netnih.gov In this procedure, the soil sample is extracted with a methanol/water (50:50) solution for 20 minutes at 100°C. nih.gov The resulting extract is then subjected to further cleanup, typically using SPE, to isolate the analytes. researchgate.netnih.gov This combined MAE-SPE approach has demonstrated high recovery values for this compound from soil. nih.gov
Optimizing analytical methods is crucial to ensure accuracy and reliability across the diverse and complex characteristics of environmental samples. usgs.govresearchgate.net For soil analysis, methods must be validated for different soil types, considering factors like organic matter content which can significantly affect analyte recovery. nih.gov For instance, one MAE-SPE method was successfully validated on soils with organic matter content of 1% and 2.4%, as well as on samples with varying analyte aging periods (fresh, intermediate, and aged spikes), demonstrating its robustness. nih.gov
In water analysis, optimization often focuses on the SPE step. The selection of the SPE sorbent and elution solvents is critical. Studies have compared various sorbents, such as C18, graphitized carbon, and polymeric phases, to determine the most effective combination for retaining and eluting this compound while minimizing matrix interferences. usgs.govresearchgate.net For example, the USGS has modified its methods over time to improve the chromatographic separation of different chloroacetanilide metabolites. usgs.gov Method validation also involves assessing linearity, precision, accuracy, and determining the limits of detection (LOD) and quantification (LOQ) in different water matrices, such as reagent water, surface water, and groundwater, to ensure the method's suitability for real-world applications. researchgate.net
Chromatographic and Spectrometric Detection Techniques
Following extraction and cleanup, advanced analytical instruments are used to separate, identify, and quantify this compound.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred and most powerful technique for the definitive analysis of this compound in environmental samples. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for accurate quantification even at very low concentrations. usgs.govresearchgate.net
The process involves injecting the sample extract into a liquid chromatograph, where the compounds are separated on a column, typically a C18 reversed-phase column. nemi.govusgs.gov After separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for this compound. researchgate.netsigmaaldrich.com this compound is typically analyzed in negative ion mode, where the instrument monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net This high degree of specificity minimizes the likelihood of false positives from matrix interferences. researchgate.net
Numerous validated methods, including EPA Method 535, rely on LC-MS/MS for the analysis of this compound in drinking and groundwater. nemi.govca.govca.gov These methods can achieve limits of quantification as low as 0.05 to 0.10 µg/L (ppb). ca.govresearchgate.netresearchgate.net
Table 2: Key Parameters in LC-MS/MS Analysis of this compound
| Parameter | Typical Setting/Technique | Purpose | Source |
|---|---|---|---|
| Separation | Reversed-Phase HPLC (e.g., C18 column) | Separates this compound from other compounds in the extract. | nemi.govusgs.gov |
| Ionization | Electrospray Ionization (ESI) | Creates charged ions from the analyte molecules for MS detection. | researchgate.netsigmaaldrich.com |
| Detection Mode | Negative Ion Mode | Optimal for detecting the deprotonated this compound molecule. | researchgate.net |
While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) can also be used for the analysis of this compound, particularly when higher concentrations are expected. nih.govresearchgate.net A DAD detector measures the absorbance of the eluting compounds over a range of UV wavelengths simultaneously, which can aid in peak identification. usgs.gov
Methods have been developed that utilize HPLC-DAD for quantifying chloroacetanilide metabolites. researchgate.net However, the sensitivity of these methods is lower than that of LC-MS/MS. researchgate.net For example, a comparative study showed that the limit of quantitation (LOQ) for this compound using an HPLC-DAD method was 0.20 µg/L, whereas the HPLC/MS method achieved a much lower LOQ of 0.05 µg/L. researchgate.net Therefore, HPLC with UV or DAD is a viable, though less sensitive, alternative for monitoring this compound in environmental samples. nih.govresearchgate.net
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Metolachlor | 4169 nih.govuni.lu |
| Metolachlor ethanesulfonic acid (this compound) | 6426849 uni.lunih.gov |
| S-Metolachlor (B166716) | 11140605 nih.gov |
| This compound sodium salt | 329754850 sigmaaldrich.com |
| Alachlor | 2055 |
| Ethyl acetate | 8857 |
| Methanol | 887 |
Complementary Techniques (e.g., Gas Chromatography-Mass Spectrometry for related analytes)
While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for analyzing polar metabolites like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a crucial complementary method, especially for the parent compound, metolachlor, and other less polar metabolites. nih.govnih.gov
GC-MS is often employed for the analysis of the parent metolachlor and its metabolites in soil and other complex matrices. nih.govepa.gov For instance, a method for the quantitative analysis of acetochlor (B104951) and s-metolachlor in maize and soybean straw has been developed using GC-MS. researchgate.net This technique offers high separation efficiency and sensitivity, particularly when operated in the selected ion monitoring (SIM) mode, which allows for the specific detection and confirmation of target analytes. epa.govepa.gov The derivatization of metabolites to more volatile forms can also facilitate their analysis by GC-MS.
In some multi-residue methods, GC-MS is used in conjunction with LC-MS/MS to provide a comprehensive profile of both the parent herbicides and their various degradation products. nih.gov For example, in the analysis of chloroacetanilide herbicides and their metabolites in soil, parent compounds were analyzed by GC-MS, while the more polar acidic metabolites, including ESA and oxanilic acid (OA) derivatives, were analyzed by HPLC-UV. nih.gov This integrated approach ensures that a wider range of related analytes is covered, providing a more complete picture of the environmental fate of metolachlor.
Method Validation and Quality Control Protocols
To ensure the reliability and accuracy of analytical data, rigorous method validation and quality control (QC) protocols are essential. These protocols are established to demonstrate that an analytical method is suitable for its intended purpose.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound and related compounds, these limits are typically determined based on the signal-to-noise ratio (S/N) from the analysis of spiked samples at low concentrations. mdpi.com
Several studies have reported the LODs and LOQs for this compound and its parent compound in various matrices. For example, a validated LC/ESI-MS/MS method for the determination of metolachlor and its ESA and OA degradates in water reported a method limit of quantification of 0.10 ppb. nih.govcapes.gov.br Another method using direct aqueous injection LC-ESI/MS/MS achieved detection and quantification limits for a range of pesticides, with values from 0.4 to 80 ng L⁻¹ for LOD and 2 to 150 ng L⁻¹ for LOQ. researchgate.net In a study analyzing S-metolachlor and its metabolites in groundwater, the reporting limit was set at 0.05 ppb, considering matrix effects. ca.gov
The table below summarizes the LOD and LOQ values for this compound and related compounds from various studies.
| Analyte | Matrix | Analytical Method | LOD | LOQ |
| This compound | Water | LC/ESI-MS/MS | - | 0.10 µg/L |
| This compound | Drinking Water | LC/MS/MS | 0.002 - 0.004 µg/L sciex.com | - |
| This compound | Groundwater | LC/MS/MS | - | 0.05 ppb ca.gov |
| S-Metolachlor | Soil | GC-MS | - | 0.1 µg/g mdpi.com |
| Metolachlor | Water | LC/ESI-MS/MS | 0.125 ng injected nih.govcapes.gov.br | 0.10 ppb nih.govcapes.gov.br |
The assessment of recovery, accuracy, and reproducibility is fundamental to validating an analytical method. Recovery studies are performed by spiking blank matrix samples with known concentrations of the analyte and measuring the amount recovered. Accuracy refers to the closeness of the measured value to the true value, while reproducibility (or precision) measures the consistency of results over repeated analyses.
For this compound, validated methods demonstrate high recovery and good precision. A multi-residue method for chloroacetanilide herbicides and their degradates in water showed average procedural recovery data ranging from 95% to 105% for fortification levels of 0.10-100 ppb. nih.govcapes.gov.br Another study on S-metolachlor and its metabolites in groundwater reported recoveries within 50-150% as part of their control limits. ca.gov
The following table presents a summary of recovery and reproducibility data for this compound and related compounds.
| Analyte | Matrix | Fortification Levels | Average Recovery (%) | Reproducibility (RSD %) |
| This compound & OA | Water | 0.10-100 ppb | 95 - 105 nih.govcapes.gov.br | - |
| S-Metolachlor | Groundwater | 0.1, 0.25, 0.5, 1.25, 2.5 ppb | Within 50-150 ca.gov | - |
| S-Metolachlor | Soil | 0.1, 0.5, 1 µg/g | 81 - 97 mdpi.com | < 9.7 mdpi.com |
| Acetochlor & S-Metolachlor | Maize and Soybean Straw | - | 81.2 - 112.9 mdpi.com | 3.2 - 6.8 mdpi.com |
Advancements in Multi-Residue Analytical Methods for Pesticide Metabolites
The simultaneous analysis of multiple pesticide residues and their metabolites in a single run, known as multi-residue analysis, has become increasingly important for environmental monitoring. jelsciences.comjelsciences.com These methods offer efficiency and a more comprehensive assessment of environmental contamination. jelsciences.comjelsciences.com
Recent advancements have focused on the development of high-throughput, automated online solid-phase extraction (SPE) coupled with LC-MS/MS. rsc.org These systems allow for the direct analysis of water samples with minimal manual preparation, significantly increasing sample throughput. rsc.org Such methods have been developed to simultaneously analyze over 100 pesticides and their metabolites from various chemical families. rsc.org
The use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), has also enhanced multi-residue methods. jelsciences.com HRMS provides high mass accuracy and resolution, which aids in the identification and confirmation of a wide range of analytes, including unknown or unexpected metabolites.
Furthermore, guidelines from regulatory bodies are increasingly promoting the use of multi-residue methods for monitoring purposes. europa.eu While single-residue methods are acceptable for risk assessment, multi-residue methods based on GC-MS/MS and LC-MS/MS are preferred for enforcement due to their broad scope. europa.eu The development and validation of these complex methods require careful optimization of extraction, cleanup, and instrumental analysis steps to overcome matrix effects and ensure accurate quantification for a diverse range of analytes. jst.go.jpmdpi.com
Mitigation and Remediation Strategies for Metolachlor Esa Contamination
Bioremediation Approaches
Bioremediation harnesses natural biological processes to break down environmental contaminants. For Metolachlor (B1676510) ESA, this involves enhancing the metabolic activities of microorganisms and utilizing the capabilities of specific plants to degrade or sequester the compound.
Enhancement of Microbial Degradation in Contaminated Media (e.g., Fungal and Bacterial Metabolism)
Microbial degradation is a primary pathway for the transformation of metolachlor in soil, leading to the formation of its more persistent metabolites, Metolachlor ESA and Metolachlor oxanilic acid (OA). scielo.brresearchgate.net The process involves the displacement of the chlorine atom from the parent metolachlor molecule by glutathione (B108866), followed by enzymatic pathways that form the ESA and OA degradates. psu.edu This transformation is largely a co-metabolic process, where microbes break down the herbicide without using it as a primary source of energy or carbon. scielo.brscielo.br
A variety of microorganisms, including fungi and bacteria, have been identified as capable of degrading metolachlor.
Fungal Metabolism : Fungi are considered key players in the degradation of metolachlor in soil. researchgate.net Early research reported that the fungus Chaetomium globosum could achieve a 45% disappearance of metolachlor after 144 hours of incubation. scielo.br Mixed fungal cultures containing Aspergillus flavus and Aspergillus terricola have demonstrated the ability to reduce metolachlor concentrations by 99% from an initial concentration of 100 µg/mL. researchgate.netresearchgate.net More recently, the fungal strain Penicillium oxalicum MET-F-1, isolated from activated sludge, was shown to degrade 88.6% of a 50 mg/L metolachlor solution within 384 hours when provided with glucose and yeast extract. researchgate.net
Bacterial Metabolism : Several bacterial species have also been shown to degrade metolachlor. Strains such as Bacillus circulans and Bacillus megaterium have been implicated in its transformation. scielo.br Microorganisms like Rhizopus, Actinomyces, and Streptomyces, isolated from soil previously treated with metolachlor, were able to mineralize 18.4% of the initial ¹⁴C-labeled metolachlor. scielo.br While bacteria contribute to the degradation, fungi are often considered the primary degraders in many soil environments. researchgate.net Some studies have noted that certain bacteria can mineralize metolachlor, using it as a carbon source, which is an exception to the more common co-metabolic pathway. researchgate.net
The formation of this compound is a direct result of this microbial activity on the parent compound. psu.eduresearchgate.net While these microbes are effective at transforming metolachlor, the resulting ESA metabolite is more stable and mobile, leading to its accumulation in water systems.
Phytoremediation Potential Using Herbicide-Tolerant Plant Species
Phytoremediation is an approach that uses plants to clean up contaminated soil and water. For chloroacetamide herbicides like metolachlor, certain plants can take up, transform, and sequester the contaminant and its metabolites.
Research has shown that prairie grasses native to the Midwestern United States, such as big bluestem, switchgrass, and yellow indiangrass, are effective in the phytoremediation of metolachlor-contaminated soil. scispace.comresearchgate.net These grasses are tolerant to herbicides and can accelerate the degradation of metolachlor. scispace.com
| Plant Tissue | Compound | % of Total ¹⁴C Residue in Tissue |
| Leaf | This compound | >30% |
| Metolachlor | <10% | |
| Carbinol Metabolite | ~10% | |
| Root | This compound | ~20% |
| Metolachlor | >40% | |
| Carbinol Metabolite | >20% | |
| Data adapted from studies on prairie grass phytoremediation. scispace.comresearchgate.net |
The presence of a dense root system and the associated rhizosphere microflora created by these grasses can also stimulate microbial populations, further enhancing the degradation of metolachlor in the soil. researchgate.net
Physicochemical Treatment Technologies
Alongside biological methods, physicochemical treatments offer effective strategies for removing this compound from contaminated water, particularly in water treatment plant settings.
Adsorption Processes Using Activated Carbons and Other Sorbents for Aqueous Removal
Adsorption using activated carbon is a widely recognized and effective technology for removing organic contaminants, including pesticides and their metabolites, from water. mdpi.comepa.gov Both powdered activated carbon (PAC) and granular activated carbon (GAC) are used. jacobi.net
Studies have specifically investigated the removal of this compound from aqueous solutions using various activated carbons. mdpi.com Research comparing different activated carbons derived from lignocellulosic residues (rape and sunflower straw) and a commercial carbon found that those activated with potassium carbonate (K₂CO₃) showed the highest adsorption capacities for both metolachlor and its metabolites, ESA and OXA. mdpi.comresearchgate.net These carbons achieved removal efficiencies of over 80% for the metabolites. mdpi.com
The effectiveness of adsorption is linked to the physicochemical properties of both the adsorbent and the adsorbate. This compound is an anionic molecule in aqueous environments, which influences its adsorption behavior compared to the neutral parent metolachlor molecule. mdpi.com The high porosity, particularly the microporosity, of the activated carbons was a key factor in their high adsorption capacity for ESA. mdpi.comresearchgate.net
| Adsorbent Type | Activating Agent | Target Compound | Adsorption Efficiency |
| Rape Straw Carbon (R-KC) | K₂CO₃ | This compound | High (>80%) |
| Sunflower Straw Carbon (S-KC) | K₂CO₃ | This compound | High (>80%) |
| Commercial Carbon (AQ630) | - | This compound | 32-38% |
| Rape Straw Carbon (R-PO) | H₃PO₄ | This compound | ≤5% |
| Data from a comparative study on activated carbon adsorption. mdpi.com |
Field experience confirms that GAC can successfully adsorb metolachlor metabolites to below the stringent drinking water limit of 0.1 μg/L. jacobi.net In some treatment plants, PAC is dosed upstream of GAC filters to protect the GAC and extend its operational lifespan significantly. jacobi.net
Emerging Technologies for Contaminant Removal
While adsorption is a well-established method, research into advanced oxidation processes (AOPs) shows promise for the degradation of persistent organic pollutants like metolachlor. One such emerging technology is the use of ultraviolet (UV) light combined with hydrogen peroxide (UV/H₂O₂). acs.org
This process generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down complex organic molecules. A study on the photodegradation of metolachlor determined the second-order rate constant for the reaction between metolachlor and hydroxyl radicals to be 9.07 (±0.21) × 10⁹ M⁻¹ s⁻¹. acs.org This high reaction rate indicates that the UV/H₂O₂ process can effectively eliminate metolachlor from water. acs.org
Although this research focused on the parent metolachlor, the fundamental principle of degradation by hydroxyl radicals is applicable to its metabolites like this compound. The removal of the chlorine atom in ESA and its replacement with a sulfonic acid group alters the molecule's reactivity. epa.gov However, AOPs are designed to be non-selective and powerful enough to mineralize a wide range of organic compounds. Further research is needed to determine the specific kinetics and efficiency of AOPs for the direct degradation of this compound in various water matrices.
Sustainable Agricultural Management Practices
Sustainable agricultural management practices are crucial in mitigating the environmental impact of herbicides like metolachlor and its metabolites. These practices focus on improving soil health, reducing soil erosion, and minimizing the off-site transport of agrochemicals, which collectively influence the formation and mobility of this compound (ethane sulfonic acid).
Strategies to Reduce Parent Metolachlor Mobility and Formation of ESA
Agricultural practices that enhance soil organic matter and microbial activity can significantly reduce the mobility of the parent compound, metolachlor, and influence the formation of its degradation products, including this compound.
Conservation tillage, which includes no-till or reduced tillage, is a key strategy. These methods lead to the accumulation of crop residues on the soil surface, forming a mulch layer. This mulch protects the soil from erosion, regulates soil temperature, and increases water infiltration, which can reduce surface runoff of metolachlor. nih.govfao.orgcsic.es The increased organic matter content in the upper soil layers under conservation tillage enhances the sorption of metolachlor, thereby reducing its availability for leaching. fao.orgagronomy-journal.org However, this increased sorption can also lead to higher persistence of the parent compound by making it less available for microbial degradation. fao.orgagronomy-journal.org
Cover crops, another cornerstone of sustainable agriculture, play a significant role in managing metolachlor fate. They can reduce weed pressure, decreasing the need for herbicides. csic.es Cover crop residues on the soil surface can intercept a portion of the applied herbicide, and the increased soil organic carbon from cover crops enhances microbial biomass and activity, which can accelerate metolachlor degradation. csic.esmdpi.com Some studies suggest that while cover crops increase soil microbial activity, this doesn't always translate to faster degradation of residual herbicides. mdpi.com Research has shown that in no-till systems with mulch, the dissipation of S-metolachlor (B166716) was faster compared to conventional tillage, a process supported by the detection of its metabolites, S-metolachlor-ESA (SMOC-ESA) and S-metolachlor-OA (SMOC-OA). researchgate.netusda.govdntb.gov.ua This indicates that while mobility of the parent compound is reduced, its transformation to metabolites like ESA can be enhanced.
The formation of this compound is primarily a result of microbial degradation of the parent compound in the soil. researchgate.net The glutathione conjugation pathway is a key detoxification route for metolachlor in both plants and soil microorganisms, leading to the formation of ESA. oup.comscience.gov Sustainable agricultural practices that boost soil microbial populations and their activity, such as the use of cover crops and organic amendments, can therefore influence the rate of ESA formation. csic.esmdpi.com For instance, in unamended soils, metolachlor is often degraded mainly to ESA. csic.es However, the specific impact of different cover crop species on the enzymatic pathways, like glutathione S-transferase (GST) activity responsible for ESA formation, requires further investigation. cambridge.org
Table 1: Impact of Sustainable Agricultural Practices on Metolachlor Fate and ESA Formation
| Agricultural Practice | Effect on Parent Metolachlor Mobility | Effect on this compound Formation | Key Research Findings |
|---|---|---|---|
| Conservation Tillage (No-Till/Reduced Till) | Reduced mobility due to increased sorption in organic-rich topsoil. fao.orgagronomy-journal.org | Can enhance transformation to ESA due to increased microbial activity. researchgate.netusda.govdntb.gov.ua | Faster dissipation of S-metolachlor with detection of ESA and OA metabolites under no-till with mulch compared to conventional tillage. researchgate.netusda.govdntb.gov.ua |
| Cover Crops | Reduced runoff and potential for increased degradation due to enhanced microbial activity. csic.esmdpi.com | May influence the rate of formation by affecting microbial communities and enzymatic pathways. csic.escambridge.org | Hairy vetch cover crops have been shown to reduce grass emergence, potentially lowering herbicide needs. researchgate.net |
| Mulching | Intercepts applied herbicide, reducing the amount reaching the soil and increasing potential for degradation on the mulch surface. researchgate.netusda.govdntb.gov.ua | Faster dissipation of S-metolachlor under mulch is supported by the detection of ESA and OA metabolites. researchgate.netusda.govdntb.gov.ua | The amount of soil surface covered by mulch is a key factor in controlling herbicide dissipation. researchgate.netusda.govdntb.gov.ua |
Impact of Soil Amendments on Metabolite Fate and Transport
Soil amendments, such as compost, manure, and biochar, are utilized to improve soil structure, fertility, and water retention. These amendments also have a significant impact on the fate and transport of pesticide metabolites like this compound.
The addition of organic amendments generally increases the organic carbon content of the soil, which can lead to increased sorption of the parent metolachlor, reducing its leaching. researchgate.netresearchgate.netnih.gov However, the impact on the already-formed ESA metabolite can be different. This compound is more mobile than its parent compound due to its lower sorption to soil particles. researchgate.net Studies have shown that sorption coefficients for ESA are significantly lower than for metolachlor in both cultivated soils and vegetated filter strips. researchgate.net
The application of organic wastes like green compost and pelletized manure has been observed to slow the dissipation and leaching of S-metolachlor. researchgate.net Interestingly, one study found that while this compound and OA were detected in unamended soils, they were not detected in soils amended with green compost or pelletized organo-mineral manure. researchgate.netnih.gov This suggests that these amendments may either inhibit the formation of these metabolites or, more likely, enhance their degradation once formed. researchgate.netnih.gov In contrast, another study using different organic wastes (raw sewage sludge, composted sludge, and digested pig slurry) found that these amendments altered the degradation pathway, leading to an increase in the ratio of metolachlor OA relative to ESA. fao.orgcirad.fr This highlights that the type of organic amendment is a critical factor.
Biochar, a charcoal-like substance produced from biomass, has been shown to be a very effective sorbent for metolachlor, which can reduce its bioavailability and leaching. usda.govresearcher.lifeusda.gov The high surface area and porosity of biochar contribute to this strong adsorption. researcher.life While research on the direct sorption of this compound by biochar is less extensive, studies on activated carbon, a material with similar properties, have demonstrated high adsorption capacities for both metolachlor and its metabolites, ESA and OA. csic.es This suggests that biochar could also be effective in immobilizing this compound, thereby reducing its transport in the soil. The aging of biochar in soil can alter its surface chemistry and sorption capacity, which may, in turn, affect the long-term fate of metolachlor and its metabolites. usda.gov
Table 2: Influence of Soil Amendments on the Fate and Transport of this compound
| Soil Amendment | Effect on this compound Fate and Transport | Key Research Findings |
|---|---|---|
| Compost and Manure | Can alter degradation pathways and potentially enhance the degradation of ESA. fao.orgresearchgate.netnih.govcirad.fr | Green compost and pelletized manure amendments led to the non-detection of ESA and OA, while other organic wastes increased the OA to ESA ratio. fao.orgresearchgate.netnih.govcirad.fr |
| Biochar | Likely increases sorption and reduces mobility of ESA, similar to its effect on the parent compound. csic.esusda.govresearcher.lifeusda.gov | Activated carbon, a similar material, shows high adsorption capacity for both metolachlor and its ESA and OA metabolites. csic.es The combination of zerovalent iron and compost significantly accelerated metolachlor degradation. nih.gov |
Research Gaps and Future Directions in Metolachlor Esa Studies
Elucidation of Less Understood Environmental Fate Processes and Transformation Pathways
While it is known that Metolachlor (B1676510) ESA is formed from the parent compound, metolachlor, through microbial degradation in soil, the nuances of its subsequent environmental fate are not fully understood. psu.edu The initial transformation involves the displacement of the chlorine atom by glutathione (B108866), which is then followed by enzymatic pathways that form ESA and another common degradate, metolachlor oxanilic acid (OA). psu.edu
Key research gaps include:
Further Degradation: Metolachlor ESA is often described as resistant to further degradation, contributing to its persistence in the environment. However, the long-term stability and potential for slow degradation under various environmental conditions (e.g., anaerobic vs. aerobic) require more in-depth investigation. One study noted that anaerobic conditions could enhance the degradation and mineralization of the parent metolachlor, suggesting that soil redox conditions are a critical factor that needs more study for ESA as well. mdpi.com
Chirality and Transformation: The parent compound, metolachlor, is a racemic mixture of S- and R-enantiomers, with the S-isomer being more herbicidally active. ca.gov The transformation to ESA is a biotic process, but little research has focused on the chirality of this compound itself, which could influence its environmental behavior and toxicity. researchgate.net
Influence of Soil Properties: The transformation of metolachlor and the subsequent mobility of ESA are influenced by soil characteristics like organic matter content, pH, and microbial activity. While these factors are known to be important, predictive models lack the detailed, site-specific kinetic data needed to accurately forecast ESA formation and transport. nih.gov The impact of soil aggregation on these processes is another area needing clearer definition. nih.gov
Comprehensive Long-term Ecotoxicological Effects on Non-target Species and Ecosystem Function
The ecotoxicological profile of this compound is not as well-defined as that of its parent compound. While often considered less toxic than metolachlor, its persistence and high concentrations in aquatic environments raise concerns about long-term, chronic exposure. epa.govecojustice.caepa.gov
Future research should focus on:
Chronic Exposure Studies: Most available toxicity data for this compound are from acute or subchronic studies. epa.gov There is a significant lack of data from long-term studies, such as two-generation reproductive studies, which are crucial for understanding potential impacts on sensitive life stages of non-target organisms. health.state.mn.us
Effects on Aquatic Ecosystems: this compound is frequently detected in surface waters at concentrations often exceeding the parent compound. epa.govepa.gov Studies have shown that the parent metolachlor can be "very highly toxic" to aquatic plants, including algae and vascular plants like duckweed, which can affect primary production and habitat structure for fish. noaa.gov While one study noted that S-metolachlor (B166716) and its metabolites had almost no effect on zebrafish development, it did find altered genes related to the thyroid system. siba-bassin-arcachon.fr More research is needed to determine the specific long-term effects of this compound on aquatic food webs, from microbial communities to invertebrates and fish.
Development and Implementation of Novel Remediation and Mitigation Technologies
Given the persistence and mobility of this compound, effective strategies for its removal from water and soil are essential.
Future research should prioritize:
Advanced Water Treatment: Standard water treatment processes may not be sufficient for removing highly polar compounds like this compound. Research into advanced oxidation processes (e.g., UV/H2O2), activated carbon adsorption, and nanofiltration has shown promise. mdpi.comacs.org Further studies are needed to optimize these technologies for efficiency, cost-effectiveness, and scalability. One study found that activated carbons derived from biomass could achieve up to 80% removal efficiency for both metolachlor and its ESA and OXA degradates. mdpi.comresearchgate.net
Phytoremediation: The use of plants, such as prairie grasses, to remediate contaminated soil and water is an attractive, low-cost option. Studies have shown that vegetation can reduce the amount of metolachlor in soil, with this compound being identified as the dominant metabolite in both soil and plant tissues. acs.org More research is needed to understand the mechanisms and efficiency of phytoremediation for ESA specifically.
Agricultural Runoff Mitigation: Preventing contamination at the source is the most effective strategy. Research on the effectiveness of mitigation measures like constructed wetlands, vegetated ditches, and buffer strips has shown they can significantly reduce herbicide runoff. usda.govnih.govapiservices.biz For example, one study found that a vegetated ditch could reduce initial herbicide concentrations by at least 50%, with a half-distance of about 250 meters. nih.gov Further field-scale experiments are needed to optimize the design and implementation of these systems for different agricultural landscapes. nih.govresearchgate.net
Integration of Advanced Environmental Modeling and Monitoring for Predictive Contaminant Management
Predictive models are crucial tools for assessing the risk of water contamination and for managing pesticide use.
Future efforts in this area should include:
Improving Model Accuracy: Current models like PRZM/EXAMS, PEARL, and SCI-GROW are used to estimate environmental concentrations, but their accuracy is limited by data gaps. epa.govlist.lu There is a need for better field-scale data on the formation and transport of ESA to validate and refine these models. nih.gov Specifically, models should be improved to better reflect the distinct behavior of mobile transformation products like ESA, which often enter waterways through groundwater recharge in addition to surface runoff. nih.gov
Climate Change Scenarios: Future climate conditions, such as more frequent extreme rainfall or drought, will likely alter the degradation and transport of herbicides and their metabolites. pbl.nl Integrated modeling frameworks that couple climate model outputs with agrochemical transport models are needed to predict these impacts and develop resilient management strategies. pbl.nl
Enhanced Monitoring: Widespread and systematic monitoring of this compound in ground and surface waters is essential. epa.gov This includes developing more efficient and cost-effective analytical methods and implementing monitoring programs that can capture both spatial and temporal variability, especially after storm events. list.lu The lack of stereospecific monitoring data for ESA is a recognized source of uncertainty in risk assessments. epa.govepa.gov
Policy Implications and Advancements in Regulatory Science for Herbicide Metabolites
The widespread presence of this compound in water resources poses a challenge for regulators. In Europe, the exceedance of drinking water limits by ESA and other metabolites has been a critical area of concern in the re-evaluation of S-metolachlor. pan-europe.info
Future advancements in regulatory science should focus on:
Framework for Metabolite Regulation: There is an ongoing debate on how to regulate pesticide metabolites. A key question is whether they should be considered as having toxicity equivalent to the parent compound or assessed individually. ca.gov The U.S. EPA and other bodies have sometimes included metabolites like ESA and OA in risk assessments, even while noting they appear less toxic than the parent, due to their high prevalence in water. epa.gov A clear, consistent, and scientifically robust framework is needed.
Updating Water Quality Standards: As more data on the toxicity and occurrence of this compound become available, drinking water and environmental quality standards may need to be revised. This requires a continuous dialogue between researchers, risk assessors, and policymakers.
Promoting Mitigation: Regulatory frameworks should incentivize or mandate the adoption of effective mitigation practices in agriculture to reduce the loading of both parent herbicides and their transformation products into the environment. epa.gov This includes supporting research and development of new technologies and best management practices.
Q & A
Basic Research Questions
Q. What are the key analytical challenges in detecting and quantifying Metolachlor ESA in environmental matrices, and how can they be methodologically addressed?
- Answer : this compound (Ethane Sulfonic Acid), a major environmental degradate of the herbicide metolachlor, requires advanced analytical techniques due to its polar nature and low volatility. Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for quantification in water and soil matrices . Challenges include matrix interference and low detection limits (sub-ppb levels). To mitigate these, researchers should use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) and optimize sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges . Method validation should follow EPA guidelines for precision (RSD <20%) and recovery (70–120%) .
Q. How do stereoisomeric differences in parent metolachlor impact the formation and environmental behavior of this compound?
- Answer : Metolachlor has four stereoisomers (aSS, aRS, aSR, aRR), with S-metolachlor (enriched in herbicidally active 1'S-isomers) being the dominant commercial form since the 2000s. Studies show that stereoisomer composition influences degradation pathways: the aSS and aRS isomers degrade faster to ESA via oxidative pathways in aerobic soils, while aRR and aSR persist longer . Researchers should employ chiral chromatography (e.g., enantioselective GC or HPLC) to isolate isomers and track degradation kinetics under controlled lab conditions .
Advanced Research Questions
Q. What experimental design considerations are critical for reconciling discrepancies in field vs. lab degradation rates of this compound?
- Answer : Field studies often report slower degradation rates than lab simulations due to variable soil pH, microbial activity, and temperature. To address this, researchers should:
- Standardize conditions : Use OECD 307 guidelines for lab studies (20°C, 60% water-holding capacity) .
- Incorporate field-relevant variables : Test degradation across soil types (e.g., loam vs. clay) and microbial consortia (e.g., via 16S rRNA sequencing to identify ESA-degrading bacteria) .
- Validate with monitoring data : Cross-reference lab results with EPA monitoring datasets (e.g., CCL2 data on metolachlor occurrence in U.S. groundwater) .
Q. How can researchers resolve contradictions in the reported ecotoxicological effects of this compound across different aquatic species?
- Answer : Discrepancies arise from species-specific sensitivities and exposure durations. For example, Daphnia magna shows acute toxicity (EC50 = 2.5 mg/L) at higher ESA concentrations than fish (e.g., Pimephales promelas LC50 = 8.7 mg/L) . Methodological solutions include:
- Tiered testing : Start with standardized acute toxicity assays (OECD 202/203), then progress to chronic studies (e.g., 21-day Daphnia reproduction tests).
- Mechanistic modeling : Use quantitative structure-activity relationship (QSAR) models to predict ESA interactions with aquatic enzymes (e.g., acetylcholinesterase inhibition) .
- Meta-analysis : Apply PRISMA guidelines to synthesize data from EPA ECOTOX and PubMed, controlling for study heterogeneity via random-effects models .
Q. What strategies ensure robust detection of this compound in long-term environmental monitoring programs with evolving analytical technologies?
- Answer : To maintain consistency:
- Adopt multi-residue methods : Use LC-HRMS (high-resolution MS) to screen ESA alongside other polar degradates (e.g., OXA metabolites) .
- Implement QA/QC protocols : Include method blanks, matrix spikes, and inter-lab comparisons (e.g., via EPA’s Environmental Monitoring and Assessment Program) .
- Archive samples : Store extracts at -20°C in amber vials to prevent degradation, enabling re-analysis with future technologies .
Data Analysis and Reporting Guidelines
Q. How should researchers handle conflicting data on this compound’s adsorption coefficients (Kd) in peer-reviewed literature?
- Answer : Kd variability stems from soil organic carbon (SOC) content and ionic strength. To resolve conflicts:
- Normalize to SOC : Report Koc (Kd normalized to organic carbon) using the equation Koc = (Kd × 100)/%SOC .
- Conduct meta-regression : Pool Kd values from EPA registration documents and published studies, adjusting for covariates (e.g., soil pH, clay content) .
Q. What statistical approaches are recommended for analyzing spatial-temporal trends in this compound groundwater contamination?
- Answer : Use geospatial tools (e.g., GIS kriging) to map hotspots and temporal mixed-effects models to assess seasonality. For example, EPA’s CCL2 data shows higher ESA detection frequencies in Midwestern U.S. aquifers post-application seasons (May–July) . Pair these with machine learning (e.g., random forest) to identify predictive variables (e.g., precipitation, soil permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
